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Compound Focus: Dimoxamine, (S)-

CAS No.: 52881-88-6

Cat. No.: S13197273

Catalytic Cross-Coupling for Core Assembly

A highly modular method for constructing the 3-phenethylamine scaffold involves a nickel/photoredox dual-
catalytic cross-electrophile coupling between aliphatic aziridines and (hetero)aryl iodides. This strategy is
particularly valuable for accessing a-substituted derivatives, which are challenging to make with traditional

methods [1].

Protocol: Ni/Photoredox Cross-Electrophile Coupling

Reaction Setup:

e Charge a flame-dried vial containing a magnetic stir bar with aliphatic aziridine (e.g., 2-methyl-1-
tosylaziridine, 0.1 mmol, 1.0 equiv) and aryl iodide (e.g., 4-iodoacetophenone, 0.15 mmol, 1.5 equiv).

¢ Add catalysts and solvent: NiBrzeDME (5 mol%), 4,4'-di-tert-butylbipyridine (dtbbpy, 6 mol%), and
4CzIPN (2 mol%). Purge the vial with nitrogen and add degassed triethylamine (2.0 equiv) as a
reductant in anhydrous THF (0.1 M concentration).

e Stir the reaction mixture under irradiation from 34 W blue LEDs at room temperature for 24 hours,
monitoring progress by TLC or LC-MS.

Work-up and Purification:

¢ Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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o Extract the aqueous layer three times with ethyl acetate.

e Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

¢ Purify the crude product by flash column chromatography on silica gel to isolate the linear -
phenethylamine product.

Key Considerations:

¢ Regioselectivity: Terminal aliphatic aziridines yield the linear regioisomer exclusively (>10:1 |:b) [1].

e Stereochemistry: Coupling of an enantiopure aziridine proceeds with minimal erosion of
enantiomeric excess, indicating the reaction occurs at the less-substituted C—N bond [1].

e Scope: The protocol tolerates diverse functional groups, including nitriles, boronate esters, chlorides,
and carbonyls on the aryl iodide, and esters, chlorides, and phthalimides on the aziridine ring [1].

Table 1: Selected Substrate Scope and Yields for Ni/Photoredox Coupling [1]

Aziridine Type Aryl lodide Product Structure Yield (%)
2-Methyl substituted 4-Acetylphenyl Amphetamine derivative 59
2-Methyl substituted 4-(Trifluoromethoxy)phenyl Amphetamine derivative 63
Ethylene-derived Phenyl Phenethylamine 67
Cyclic (Cyclopentyl) 4-Cyanophenyl trans-2,3-Disubstituted product 55

Chiral Induction with 1-Phenylethylamine

Enantiopure (R)- or (S)-1-phenylethylamine (a-PEA) is a privileged, low-cost chiral auxiliary for creating
quaternary stereocenters. It can be used in stoichiometric chiral reagent control or incorporated into modular

organocatalysts [2].

Protocol: Michael Addition for Quaternary Stereocenter
Formation
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This protocol describes the stereoselective creation of a quaternary carbon, a key step in complex molecule

synthesis [3].

Reaction Setup:

¢ Synthesize the chiral ketimine: Add (R)-1-phenylethylamine (15 mmol) to a solution of racemic 2-
methylcyclohexanone (15 mmol) in dry toluene (2 mL) with activated 5 A molecular sieves. Stir under
reflux for 24 hours under nitrogen [3].

¢ Filter and concentrate: Cool the mixture, filter off the molecular sieves, and remove toluene under
reduced pressure. The imine can be used crude or distilled for higher purity [3].

¢ Perform Michael addition: Dissolve the pure imine (12.5 mmol) in dry THF (36 mL) and add ethyl 2-
(phenylthio)-2-propenoate (12.5 mmol). Stir at room temperature for 24 hours [3].

¢ Hydrolyze the imine: Treat the reaction mixture with 20% aqueous acetic acid (20 mL) and stir for 2
hours to hydrolyze the imine and liberate the ketone [3].

Work-up and Purification:

e Extract the product with ethyl acetate (3 x 10 mL).

e Wash the combined organic phases with saturated sodium bicarbonate solution, dry over Na2SOa,
and concentrate.

¢ Purify the crude Michael adduct by flash chromatography (eluent: Ethyl Acetate/Petroleum Ether
1:9) to obtain the desired a-thiophenyl-d-keto ester [3].

¢ Recover the chiral auxiliary: Neutralize the acidic aqueous phase to recover (R)-1-
phenylethylamine in near-quantitative yield without loss of optical purity [3].

Key Considerations:

e Selectivity: The reaction proceeds with high regio- and stereoselectivity, governed by a cyclic
transition state that minimizes steric interactions [3].

o Utility: The thiophenyl group in the Michael adduct serves as a handle for further functionalization,
enabling conversion to the title a,5-dioxoester with 95% enantiomeric excess [3].

The workflow below illustrates the steps and decision points in the chiral auxiliary-based protocol.
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(Stan Protocol: Chiral Inductior)

l
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Diagram 1: Experimental workflow for stereoselective synthesis using a chiral auxiliary, showing key steps

from imine formation to product isolation and auxiliary recovery.

Experimental Design & Data Presentation
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Proper data documentation is essential for reporting and reproducibility. The following tables provide

templates for summarizing key experimental details.

Table 2: Reagent Table for Ni/Photoredox Cross-Coupling Protocol

Molecular .
Reagent/Catalyst . Moles Mass/Mol Equivalents Role
Weight
2-Methyl-1- 211.28 g/mol 0.1 mmol 21.1mg 1.0 Alky! Electrophile
tosylaziridine
4-lodoacetophenone 246.04 g/mol 0.15 36.9 mg 15 Aryl Electrophile
mmol
NiBr2eDME 308.56 g/mol 0.005 1.5mg 5 mol% Cross-Coupling
mmol Catalyst
dtbbpy 248.39 g/mol 0.006 1.5mg 6 mol% Ligand
mmol
4CzIPN 754.81 g/mol 0.002 1.5 mg 2 mol% Photoredox
mmol Catalyst
Triethylamine 101.19 g/mol 0.2 mmol 20.2 mg 2.0 Reductant

| THF | 72.12 g/mol | - | 1.0 mL | Solvent | -

Strategic Application Notes

e Selecting a Synthetic Strategy: The optimal synthetic route depends on project goals. The
Ni/Photoredox cross-coupling is ideal for rapidly generating diverse compound libraries from readily
available aziridines and aryl halides [1]. The chiral auxiliary approach using o-PEA provides precise

control over challenging quaternary stereocenters and is easily integrated into multi-step syntheses [2]

[3].
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e Optimization Insights: For the Ni/Photoredox reaction, key parameters include using aryl iodides
(bromides are ineffective) and ensuring an oxygen-free environment with degassed solvents [1]. In the
chiral auxiliary method, achieving high stereoselectivity relies on forming a well-defined cyclic
transition state; using high-purity, enantiopure (R)- or (S)-1-phenylethylamine is critical [3]. The

auxiliary can be recovered and reused [3].

I hope these detailed Application Notes and Protocols provide a solid foundation for your research in

stereoselective synthesis. Should you require further elaboration on any of the techniques, feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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